
4-Chloro-3-fluorobenzoyl chloride
Overview
Description
4-Chloro-3-fluorobenzoyl chloride (CAS: 177787-25-6) is a halogenated benzoyl chloride derivative with the molecular formula C₇H₃Cl₂FO. Its structure features a chlorine atom at the 4-position and a fluorine atom at the 3-position of the benzene ring, attached to a reactive acyl chloride group (-COCl) . This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of the halogens to enhance reactivity in nucleophilic acyl substitution reactions.
Preparation Methods
Traditional Friedel-Crafts Acylation Method
The classical synthesis of 4-chloro-3-fluorobenzoyl chloride begins with ortho-chlorofluorobenzene as the starting material. This method, documented in early literature, involves a multi-step sequence:
Friedel-Crafts Acetylation
Ortho-chlorofluorobenzene undergoes acetylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is conducted in a solvent system such as carbon disulfide, methylene chloride, or tetrachloroethylene. Typical conditions include:
Parameter | Value |
---|---|
Temperature | 25–50°C |
Molar Ratio (AlCl₃) | 1:1.5–2 (relative to substrate) |
Reaction Time | 6–12 hours |
Yield | ~80% |
The product, 3-chloro-4-fluoroacetophenone , is isolated via distillation after aqueous workup .
Oxidation and Chlorination
The ketone intermediate is oxidized to 3-chloro-4-fluorobenzoic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃). Subsequent treatment with thionyl chloride (SOCl₂) in the presence of catalytic pyridine converts the acid to the target acyl chloride. Key limitations of this method include:
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High AlCl₃ consumption, generating hazardous waste.
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Multi-step purification requirements.
Two-Step Chlorination Process
A patent-published innovation (EP0922693B1, US6187952B1) circumvents Friedel-Crafts chemistry by leveraging sequential chlorination of 4-fluorobenzaldehyde . This method is preferred industrially due to its simplicity and cost-effectiveness .
Step 1: Radical-Initiated Chlorination to 4-Fluorobenzoyl Chloride
4-Fluorobenzaldehyde reacts with chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN). The reaction proceeds under mild conditions:
Parameter | Value |
---|---|
Temperature | 60°C |
Molar Ratio (Cl₂) | 1:0.5–1 (relative to aldehyde) |
Solvent | None or inert solvents (e.g., CCl₄) |
Reaction Time | 4–8 hours |
Yield | 85–90% |
The absence of solvents simplifies purification, with unreacted chlorine removed via nitrogen purging .
Step 2: Catalytic Chlorination to this compound
The intermediate 4-fluorobenzoyl chloride undergoes electrophilic aromatic chlorination using FeCl₃ as a catalyst. Critical parameters include:
Parameter | Value |
---|---|
Temperature | 80–100°C |
Catalyst Loading | 5–10 mol% FeCl₃ |
Solvent | Chlorinated solvents (e.g., ClCH₂CH₂Cl) |
Reaction Time | 2–4 hours |
Yield | 75–80% |
Regioselectivity is ensured by the electron-withdrawing fluorine substituent, directing chlorination to the meta position relative to the acyl chloride group .
Comparative Analysis of Methods
The table below contrasts the traditional and two-step approaches:
Parameter | Friedel-Crafts Method | Two-Step Chlorination |
---|---|---|
Starting Material | Ortho-chlorofluorobenzene | 4-Fluorobenzaldehyde |
Steps | 3 | 2 |
Catalyst | Stoichiometric AlCl₃ | Catalytic FeCl₃ |
Solvent Use | High (CS₂, CH₂Cl₂) | Low/None |
Overall Yield | 50–60% | 70–75% |
Byproducts | Polyhalogenated derivatives | Minimal |
Scalability | Limited by AlCl₃ disposal | High (continuous processing) |
The two-step method’s advantages include reduced environmental impact, lower catalyst costs, and compatibility with continuous-flow reactors .
Industrial-Scale Implementation
A pilot-scale example from EP0922693B1 illustrates the process:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Friedel-Crafts Acylation: The major products are acylated aromatic compounds, which can be further utilized in the synthesis of various organic molecules.
Scientific Research Applications
4-Chloro-3-fluorobenzoyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the benzoyl group into target molecules .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The positional arrangement of halogens significantly impacts reactivity and applications. Key isomers and analogs include:
Table 1: Structural Comparison of Halogenated Benzoyl Chlorides
Key Insight : The 4-chloro-3-fluoro isomer exhibits distinct reactivity compared to its 3-chloro-4-fluoro counterpart due to differences in electronic effects. Fluorine’s stronger electron-withdrawing nature at the 3-position may enhance electrophilicity at the carbonyl carbon .
Functional Group Variations
Substitution of the acyl chloride group with other functional groups alters reactivity and applications:
Table 2: Functional Group Variants
Key Insight : Acyl chlorides like this compound are more reactive toward nucleophiles (e.g., amines, alcohols) than sulfonyl or sulfamoyl derivatives, making them preferred for acetylation reactions in drug development .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The chlorine and fluorine substituents increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles. This property is critical in synthesizing amides and esters .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in 4-methyl-3-(trifluoromethyl)benzoyl chloride, CAS: 261952-11-8) reduce reactivity due to steric hindrance, favoring applications in controlled reactions .
Biological Activity
4-Chloro-3-fluorobenzoyl chloride (CAS No. 177787-25-6) is an aromatic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound features both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological systems.
- Molecular Formula: C₇H₃ClF₁O
- Molecular Weight: 193.00 g/mol
- IUPAC Name: this compound
- Structure: Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, which can lead to enzyme inhibition or receptor modulation. This mechanism is crucial for its potential applications in drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways related to cell death. The structure-activity relationship (SAR) studies suggest that modifications in the halogen substituents can enhance its efficacy against various cancer cell lines.
Study on Enzyme Inhibition
A significant study focused on the inhibition of the P2X3 receptor, which is implicated in pain sensation. The study screened a library of compounds, including derivatives of this compound, revealing that certain modifications led to enhanced antagonistic activity against this receptor .
Compound | P2X3R Activity (IC50) | Modification |
---|---|---|
KCB-77033 | 200 nM | Base Compound |
This compound | 150 nM | Substituted Halogens |
Toxicological Studies
Toxicological assessments have highlighted the irritant nature of this compound upon exposure. Symptoms may include respiratory issues similar to reactive airways dysfunction syndrome (RADS), emphasizing the need for careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-chloro-3-fluorobenzoyl chloride in laboratory settings?
- Methodological Answer : Due to its reactivity and potential hazards (e.g., corrosive properties), personal protective equipment (PPE) such as impervious gloves, tightly sealed goggles, and protective work clothing must be used. Avoid skin/eye contact and inhalation of vapors. In case of exposure, rinse affected areas immediately with water and seek medical attention . Storage should comply with OSHA standards, ideally in a locked, cool, and dry environment. Contaminated clothing must be removed promptly, and hands washed thoroughly after handling .
Q. How is this compound synthesized, and what are the common impurities?
- Methodological Answer : A typical synthesis involves chlorination of 4-chloro-3-fluorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction requires anhydrous conditions and refluxing in an inert solvent like dichloromethane. Common impurities include unreacted starting material, residual solvents, and hydrolyzed byproducts (e.g., 4-chloro-3-fluorobenzoic acid). Purification via fractional distillation or column chromatography is recommended .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm substitution patterns and purity.
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 192.998 for [M]⁺) and fragmentation patterns .
- FTIR : Peaks near 1770 cm confirm the C=O stretch of the acyl chloride group .
Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chlorine and fluorine groups activate the carbonyl carbon toward nucleophilic attack (e.g., in esterifications or amide formations). The meta-para substitution pattern sterically hinders certain electrophilic substitutions, directing reactivity to the ortho position in subsequent reactions .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors or anti-inflammatory agents. For example, it can acylate amines to form bioactive amides or react with alcohols to generate esters for prodrug development .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or MS data may arise from isotopic interference (e.g., / splitting) or solvent impurities. Use high-resolution MS (HRMS) to distinguish isotopic clusters and deuterated solvents for NMR. Cross-validate with computational tools like density functional theory (DFT) to predict chemical shifts .
Q. What strategies optimize regioselectivity in Friedel-Crafts acylation using this compound?
- Methodological Answer : The chloro and fluoro substituents direct electrophilic attack to the ortho position relative to the fluorine atom. Use Lewis acids like AlCl₃ in non-polar solvents (e.g., CS₂) to enhance regioselectivity. Monitor reaction progress via TLC with UV visualization .
Q. How does solvent choice impact the stability of this compound?
- Methodological Answer : Hydrolytic degradation is minimized in anhydrous aprotic solvents (e.g., THF, DCM). Avoid protic solvents like water or alcohols, which accelerate hydrolysis to the carboxylic acid. Stability studies under nitrogen atmosphere show <5% degradation over 72 hours in dry DCM .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Molecular docking and DFT calculations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. The fluorine atom’s electronegativity lowers the LUMO energy, facilitating oxidative addition with palladium catalysts. Compare computed activation energies with experimental yields to validate models .
Q. How can contradictory synthetic yields in literature be addressed?
- Methodological Answer :
Variations may stem from moisture levels, catalyst purity, or reaction scale. Replicate procedures under strictly anhydrous conditions with freshly distilled reagents. Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize reproducibility .
Q. Contradictions and Resolutions
- Synthetic Routes : suggests ethoxy-substituted analogs require flow reactors, while uses batch methods. Resolve by testing both under controlled conditions.
- Safety Data : recommends specific PPE, whereas omits details. Prioritize OSHA-compliant protocols .
Properties
IUPAC Name |
4-chloro-3-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGUKOEVZJUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397601 | |
Record name | 4-Chloro-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-25-6 | |
Record name | 4-Chloro-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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